molecular formula C8H7IN2 B13020021 5-iodo-3-methyl-1H-pyrrolo[2,3-b]pyridine

5-iodo-3-methyl-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B13020021
M. Wt: 258.06 g/mol
InChI Key: CTWBEWONNILTLK-UHFFFAOYSA-N
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Description

5-Iodo-3-methyl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that features a pyrrolo[2,3-b]pyridine core structure with an iodine atom at the 5-position and a methyl group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-iodo-3-methyl-1H-pyrrolo[2,3-b]pyridine can be achieved through several synthetic routes. One common method involves the iodination of 3-methyl-1H-pyrrolo[2,3-b]pyridine using iodine and a suitable oxidizing agent . The reaction typically takes place in an organic solvent such as acetonitrile or dichloromethane under reflux conditions.

Industrial Production Methods

This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper safety measures are in place to handle the reagents and products .

Chemical Reactions Analysis

Types of Reactions

5-Iodo-3-methyl-1H-pyrrolo[2,3-b]pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted pyrrolo[2,3-b]pyridine derivative .

Mechanism of Action

The mechanism of action of 5-iodo-3-methyl-1H-pyrrolo[2,3-b]pyridine depends on its specific application. In medicinal chemistry, it may act by binding to a target enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved can vary widely based on the specific context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Iodo-3-methyl-1H-pyrrolo[2,3-b]pyridine is unique due to the presence of both an iodine atom and a methyl group on the pyrrolo[2,3-b]pyridine core. This combination of substituents can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications .

Properties

Molecular Formula

C8H7IN2

Molecular Weight

258.06 g/mol

IUPAC Name

5-iodo-3-methyl-1H-pyrrolo[2,3-b]pyridine

InChI

InChI=1S/C8H7IN2/c1-5-3-10-8-7(5)2-6(9)4-11-8/h2-4H,1H3,(H,10,11)

InChI Key

CTWBEWONNILTLK-UHFFFAOYSA-N

Canonical SMILES

CC1=CNC2=C1C=C(C=N2)I

Origin of Product

United States

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